3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole
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Overview
Description
“3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole” is a chemical compound that belongs to the family of 1,2,4-triazoles . Triazoles are important structural moieties of many pharmaceutical drugs and can also act as ligands to form coordination complexes with transition metal ions .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . It also contains bromine and chlorine atoms, as well as a sulfonyl group attached to a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, 1,2,4-triazoles are known to participate in various synthetic reactions. For instance, they can accept and transfer acyl groups, making them useful catalysts for the synthesis of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Scientific Research Applications
Corrosion Inhibition
3,5-Dibromo-1H-1,2,4-triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been studied for their efficacy in corrosion inhibition of mild steel in acidic media. These derivatives have been found to be very effective inhibitors, showing high inhibition efficiencies in both hydrochloric acid and sulfuric acid environments (Lagrenée et al., 2002).
Materials Chemistry
Dibromo-triazoles and their amino derivatives, such as 3,5-dibromo-4H-1,2,4-triazole, are important functional materials in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and low toxicity. These compounds have been synthesized and characterized for various applications (Yu et al., 2014).
Synthesis of Novel Compounds
The synthesis of novel compounds starting from 3,5-dibromo-1,2,4-triazole has been explored. For instance, the synthesis of previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles has been achieved, providing new avenues for chemical research (Khaliullin et al., 2018).
Biological Applications
S-substituted derivatives of 1,2,4-triazol-3-thiol, which include compounds like 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H-1,2,4-triazol3-thiol, have shown potential as new drug candidates for type II diabetes. These derivatives exhibit potent inhibition of α-glucosidase enzyme, making them of interest in medicinal research (Aziz ur-Rehman et al., 2018).
Safety and Hazards
Future Directions
The future directions for research on “3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications, such as their use in the development of new pharmaceutical drugs .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have been used as ligands for transition metals to create coordination complexes .
Mode of Action
It is known that 1,2,4-triazole derivatives can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can participate in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes, proteins, and other biomolecules through its bromine and sulfonyl groups, which can form covalent bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytotoxicity of certain cell lines, demonstrating potential as a therapeutic agent . The compound’s ability to interact with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and signal transduction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues or by coordinating with metal ions in metalloenzymes . These interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Toxicity studies have indicated that high doses of the compound can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing the levels of metabolites and the flux of metabolic pathways . The compound’s ability to modulate enzyme activity can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biochemical activity
Properties
IUPAC Name |
3,5-dibromo-1-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3O2S/c10-8-13-9(11)15(14-8)5-18(16,17)7-3-1-6(12)2-4-7/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSWNMUQBZUKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CN2C(=NC(=N2)Br)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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